molecular formula C9H9ClO3 B13421412 (R)-2-Chloro-beta-hydroxybenzenepropanoic Acid

(R)-2-Chloro-beta-hydroxybenzenepropanoic Acid

Cat. No.: B13421412
M. Wt: 200.62 g/mol
InChI Key: XDILSCIPACPCMZ-MRVPVSSYSA-N
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Description

®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a chlorophenyl group attached to a hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-chlorobenzaldehyde.

    Aldol Reaction: The starting material undergoes an aldol reaction with a suitable aldehyde or ketone to form a β-hydroxy ketone intermediate.

    Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.

Industrial Production Methods

In industrial settings, the production of ®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is common to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(2-chlorophenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(2-chlorophenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(2-Chlorophenyl)-3-hydroxypropanoic acid: The enantiomer of the compound with different stereochemistry.

    3-(2-Chlorophenyl)-3-hydroxybutanoic acid: A structurally similar compound with an additional carbon atom in the backbone.

    2-Chlorophenylacetic acid: A related compound with a different functional group arrangement.

Uniqueness

®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(3R)-3-(2-chlorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1

InChI Key

XDILSCIPACPCMZ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)O)Cl

Origin of Product

United States

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